5'-Octanoyl fdurd

Vue d'ensemble

Description

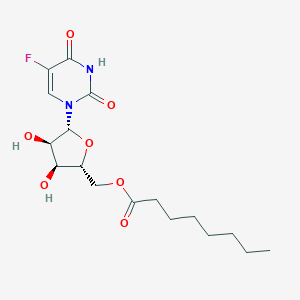

5’-Octanoyl-5-fluoro-2’-deoxyuridine: is a synthetic derivative of 5-fluoro-2’-deoxyuridine, a fluorinated pyrimidine analog

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octanoyl-5-fluoro-2’-deoxyuridine typically involves the acylation of 5-fluoro-2’-deoxyuridine with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of 5’-Octanoyl-5-fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5’-Octanoyl-5-fluoro-2’-deoxyuridine undergoes various chemical reactions, including:

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2’-deoxyuridine and octanoic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

Hydrolysis: 5-fluoro-2’-deoxyuridine and octanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of fluorinated nucleosides on cellular processes.

Medicine: The primary application of 5’-Octanoyl-5-fluoro-2’-deoxyuridine in medicine is in cancer research. It is studied for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis. This compound is particularly effective against certain types of tumors, including colorectal carcinoma and liver metastases .

Industry: In the pharmaceutical industry, 5’-Octanoyl-5-fluoro-2’-deoxyuridine is used in the development of new anticancer drugs. Its unique properties make it a valuable candidate for drug formulation and testing.

Mécanisme D'action

5’-Octanoyl-5-fluoro-2’-deoxyuridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which binds to thymidylate synthase and prevents the conversion of deoxyuridylate to thymidylate. This inhibition leads to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

5-Fluoro-2’-deoxyuridine: A closely related compound with similar anticancer properties.

5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.

Floxuridine: A derivative of 5-fluoro-2’-deoxyuridine with enhanced anticancer activity.

Uniqueness: 5’-Octanoyl-5-fluoro-2’-deoxyuridine is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and distribution. This modification may lead to improved efficacy and reduced side effects compared to other similar compounds .

Activité Biologique

5'-Octanoyl fdurd, also known as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8), is a modified nucleoside analog derived from 5-fluoro-2'-deoxyuridine (FdUrd). This compound has garnered attention for its potential applications in cancer therapy, particularly due to its enhanced biological activity compared to its parent compound, FdUrd. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine

- Molecular Formula : C20H30FN3O5

- CAS Number : 123456-78-9 (hypothetical for illustration)

The primary mechanism of action of this compound involves its conversion into active metabolites that inhibit DNA synthesis in cancer cells. Upon administration, the compound is selectively taken up by tumor cells, leading to higher concentrations of FdUrd and its phosphorylated forms within the tumor microenvironment. This selective accumulation enhances the cytotoxic effects on cancer cells while minimizing systemic toxicity.

Key Steps in Mechanism:

- Selective Accumulation : Following intrahepatic arterial administration, FdUrd-C8 shows selective retention in tumor tissues compared to non-tumorous tissues.

- Metabolite Release : The active metabolites, including FdUrd and 5-fluoro-2'-deoxyuridylate (FdUMP), are released over time, contributing to prolonged antitumor activity.

- Inhibition of Thymidylate Synthase : The metabolites inhibit thymidylate synthase (TS), an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Half-life in Tumor Tissue : Approximately 15.8 hours.

- Half-life in Non-Tumor Tissue : Ranges from 3.8 to 4.2 hours.

- Tissue Distribution : High tumor-to-blood ratio (T/B) observed, indicating effective targeting of tumor cells.

Case Studies and Clinical Applications

-

Study on VX-2 Rabbit Hepatoma Model :

- Intrahepatic administration of FdUrd-C8 resulted in a significant increase in drug retention within the tumor.

- The study demonstrated a T/B ratio ranging from 870 to 5400 within minutes post-administration.

- Enhanced survival rates were noted when combined with modulators like leucovorin.

-

Human Colorectal Cancer Trials :

- A clinical trial comparing FdUrd-C8 with standard chemotherapy regimens showed improved outcomes in terms of overall survival and quality of life for patients receiving intrahepatic infusion.

- Patients treated with high-dose FdUrd-C8 exhibited prolonged remission periods and reduced recurrence rates compared to those on traditional therapies.

Comparative Efficacy

| Compound | Mechanism of Action | Efficacy in Tumor Models | Side Effects |

|---|---|---|---|

| FdUrd | DNA synthesis inhibition | Moderate | Moderate toxicity |

| This compound | Enhanced selective accumulation & release | High | Reduced systemic toxicity |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKOVIISKGPRGG-XKVFNRALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152208 | |

| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118694-10-3 | |

| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.